(2-Ethoxyethoxy)acetic acid

Description

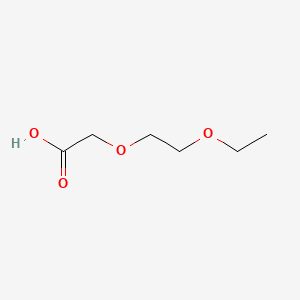

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-9-3-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLQKFRSMSHJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228143 | |

| Record name | (2-Ethoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7743-94-4, 220622-96-8 | |

| Record name | 2-(2-Ethoxyethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7743-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethoxyethoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-hydroxy-, C12-14-alkyl ethers | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Ethoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-hydroxy-, C12-14-alkyl ethers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-ethoxyethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Ethoxyethoxy)acetic Acid: Chemical Structure and Analysis

This guide provides a comprehensive technical overview of (2-Ethoxyethoxy)acetic acid, a molecule of significant interest in metabolic research and toxicology. As a key metabolite of widely used industrial solvents, understanding its chemical characteristics and analytical determination is crucial for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the underlying principles and rationale behind the described methodologies, reflecting field-proven insights and ensuring scientific integrity.

Introduction: The Significance of this compound

This compound, also known as DEGEE acid, is an organic compound that emerges as a major metabolite of 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether, DEGEE) and its acetate ester. These parent compounds are extensively used as solvents in a variety of consumer and industrial products, including paints, coatings, and cleaning agents. Consequently, the detection and quantification of this compound in biological matrices, such as urine, serve as a critical biomarker for assessing human exposure to these glycol ethers. Understanding its chemical behavior and having robust analytical methods are paramount for toxicological studies and occupational health monitoring.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound features a carboxylic acid group attached to a diethylene glycol monoethyl ether backbone. This unique structure, containing both a hydrophilic carboxyl group and ether linkages, as well as a lipophilic ethyl group, imparts amphiphilic properties, rendering it soluble in both water and some organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12O4 | |

| Molecular Weight | 148.16 g/mol | |

| CAS Number | 7743-94-4 | |

| Appearance | Likely a liquid | |

| Solubility | Soluble in water | |

| Boiling Point | Data not readily available | - |

| Melting Point | Data not readily available | - |

| pKa | Estimated ~3.5-4.0 | - |

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the oxidation of its corresponding alcohol, 2-(2-ethoxyethoxy)ethanol. This transformation is a cornerstone of organic synthesis, and several reagents can accomplish this, with varying degrees of selectivity and reaction conditions.

Synthesis via Oxidation with Jones Reagent

A classic and effective method for oxidizing primary alcohols to carboxylic acids is the use of Jones reagent (chromium trioxide in aqueous sulfuric acid). While effective, the toxicity of chromium reagents necessitates careful handling and waste disposal.

Experimental Protocol:

-

Dissolution: Dissolve 2-(2-ethoxyethoxy)ethanol (1 mole equivalent) in acetone in a flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.

-

Addition of Jones Reagent: Slowly add Jones reagent dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained below 20°C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely.

-

Extraction: Remove the acetone under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Separate the aqueous layer and extract it several times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Synthesis via TEMPO-Catalyzed Oxidation

A milder and more environmentally friendly alternative to chromium-based oxidants is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant such as sodium hypochlorite (bleach).

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2-(2-ethoxyethoxy)ethanol (1 mole equivalent) and TEMPO (0.01-0.05 mole equivalent) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Oxidation: Cool the mixture in an ice bath and add a solution of sodium hypochlorite (1.1-1.5 mole equivalent) dropwise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with a solution of sodium thiosulfate, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Analytical Methodologies

The accurate quantification of this compound, particularly in complex biological matrices, requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two most prominent methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of carboxylic acids, a derivatization step is essential before GC-MS analysis. Silylation is a common and effective derivatization technique that replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility.

Experimental Protocol: Silylation and GC-MS Analysis

-

Sample Preparation: For aqueous samples (e.g., urine), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components. The extracted sample should be dried completely under a stream of nitrogen.

-

Derivatization:

-

To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Add a suitable solvent (e.g., pyridine or acetonitrile).

-

Seal the vial and heat at 60-80°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Typical GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 250-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Table 2: Expected GC-MS Data for Trimethylsilyl-(2-Ethoxyethoxy)acetate

| Parameter | Expected Value/Observation |

| Retention Time | Dependent on the specific GC column and temperature program. |

| Molecular Ion (M+) | m/z 220 (for the TMS derivative) |

| Key Fragment Ions | m/z 205 (M-15, loss of CH3), m/z 117 (base peak, [COOSi(CH3)3]+), m/z 73 ([Si(CH3)3]+) |

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative to GC-MS and can often be performed without derivatization, which simplifies sample preparation. Reversed-phase HPLC is the most common mode for the analysis of polar compounds like this compound.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Aqueous samples can often be analyzed directly after filtration. For complex matrices, a protein precipitation or SPE step may be required.

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

-

Detection:

-

UV Detection: At a low wavelength (e.g., 210 nm) for the carboxylic acid chromophore.

-

Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex matrices.

-

-

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ -CH₂-O- | ~1.2 (triplet) | ~15 |

| CH₃-CH₂ -O- | ~3.5 (quartet) | ~67 |

| -O-CH₂ -CH₂ -O- | ~3.6-3.7 (multiplet) | ~70-71 |

| -O-CH₂ -COOH | ~4.1 (singlet) | ~69 |

| -C OOH | - | ~175 |

| -COOH | ~10-12 (broad singlet) | - |

Note: These are predicted values and may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Alkyl) | Stretching | 2980-2850 |

| C=O (Carboxylic Acid) | Stretching | 1730-1700 |

| C-O (Ether & Carboxylic Acid) | Stretching | 1300-1000 |

Safety and Handling

This compound is a carboxylic acid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. As with many glycol ether metabolites, there is potential for reproductive and developmental toxicity, and therefore, exposure should be minimized. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a molecule of considerable importance in the fields of toxicology and environmental health. This guide has provided a detailed overview of its chemical structure, synthesis, and analytical determination. The methodologies described herein, particularly GC-MS with derivatization and HPLC, offer robust and reliable means for its quantification. A thorough understanding of these principles and protocols is essential for researchers working to assess human exposure to glycol ethers and to further elucidate their metabolic pathways and potential health effects.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69821, this compound. [Link]

-

Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]

-

Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. [Link]

-

Caltech GPS. Preparation of TMS Derivatives for GC/MS. [Link]

-

SIELC Technologies. Separation of Acetic acid, [2-(2-methoxyethoxy)ethoxy]- on Newcrom R1 HPLC column. [Link]

(2-Ethoxyethoxy)acetic Acid: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of (2-Ethoxyethoxy)acetic acid (CAS Number: 7743-94-4), a molecule of significant interest in the fields of toxicology, drug development, and analytical chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its properties, synthesis, and applications, with a particular focus on its role as a critical biomarker.

Core Identifiers and Chemical Properties

This compound is a carboxylic acid and an ether. Its structure, featuring a terminal carboxylic acid group and a diethylene glycol monoethyl ether backbone, gives it both hydrophilic and lipophilic properties. This amphiphilicity makes it soluble in water and some organic solvents.[1]

A comprehensive list of its identifiers is provided in the table below for easy reference.

| Identifier Type | Identifier |

| CAS Number | 7743-94-4 [2][3][4][5] |

| Molecular Formula | C6H12O4[2][3][4][5] |

| Molecular Weight | 148.16 g/mol [2][3][4][5] |

| IUPAC Name | 2-(2-ethoxyethoxy)acetic acid[2] |

| InChI | InChI=1S/C6H12O4/c1-2-9-3-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8)[2] |

| InChIKey | UXRJAZNTCYFSMG-UHFFFAOYSA-N |

| SMILES | CCOCCOCC(=O)O[2] |

| Synonyms | Acetic acid, 2-(2-ethoxyethoxy)-; this compound; Ethoxyethoxy acetic acid-2[4][5] |

The physical and chemical properties of this compound are summarized in the following table.

| Property | Value | Source |

| Physical State | Liquid at room temperature | [4] |

| Boiling Point | 125-126 °C at 4 Torr | ECHEMI |

| Density | 1.1103 g/cm³ at 20 °C | ECHEMI |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

The synthesis of this compound is crucial for producing analytical standards and for further research into its properties and applications. One established method involves the reaction of chloroacetic acid with sodium ethoxide.[6]

Experimental Protocol: Synthesis from Chloroacetic Acid and Sodium Ethoxide

This protocol is adapted from the method described by Sommelet.[6]

Materials:

-

Absolute ethyl alcohol

-

Metallic sodium

-

Chloroacetic acid

-

Concentrated hydrochloric acid

-

Ether

-

Dry sodium sulfate

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve metallic sodium (3 gram atoms) in absolute ethyl alcohol (1250 cc) by adding the sodium rapidly enough to maintain a gentle reflux.[6]

-

Reaction with Chloroacetic Acid: Once the sodium has completely dissolved, slowly add a solution of chloroacetic acid (1.5 moles) in absolute alcohol (180 cc) to the sodium ethoxide solution.[6]

-

Heating and Alcohol Removal: After the addition is complete, gently heat the mixture for ten minutes. Then, remove the excess alcohol by distillation from a steam bath, followed by passing steam into the residue.[6]

-

Acidification and Extraction: Cool the aqueous solution and add concentrated hydrochloric acid (1.7 moles). Remove the precipitated sodium chloride by filtration and wash it with ether. Saturate the filtrate with dry sodium sulfate and extract it multiple times with ether.[6]

-

Purification: Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure this compound.[6]

The causality behind these steps lies in the classic Williamson ether synthesis, where the sodium ethoxide acts as a nucleophile, displacing the chloride from chloroacetic acid. The subsequent workup is designed to isolate the carboxylic acid product from the reaction mixture.

Applications of this compound

Primary Application: Biomarker of Exposure

The most significant application of this compound is as a urinary biomarker for human exposure to 2-(2-ethoxyethoxy)ethanol (DEGEE), a common solvent found in various industrial and consumer products.[1] The detection and quantification of this compound in urine provide a reliable method for assessing exposure levels in occupational and environmental health studies.[1]

Metabolic Pathway

This compound is formed in the body through the metabolic oxidation of 2-(2-ethoxyethoxy)ethanol. This biotransformation is a critical aspect of its toxicology and its utility as a biomarker. The metabolic pathway is a two-step enzymatic process.

Diagram of the Metabolic Pathway of 2-(2-ethoxyethoxy)ethanol

Caption: Metabolic conversion of 2-(2-ethoxyethoxy)ethanol to this compound.

The initial step involves the oxidation of the primary alcohol group of 2-(2-ethoxyethoxy)ethanol to an aldehyde, catalyzed by alcohol dehydrogenase (ADH).[7][8] Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the intermediate aldehyde to the corresponding carboxylic acid, this compound.[7] This metabolic product is then excreted in the urine.

Other Potential Applications

While its role as a biomarker is well-established, the unique chemical structure of this compound suggests potential applications in other areas of research and development. Its derivatives are explored in materials science and synthetic chemistry. For instance, related alkoxyethoxy acetic acids are used in the formulation of surfactants, nanoparticle stabilizers, and specialty inks.[9][10]

Analytical Methodology for Quantification in Urine

The accurate quantification of this compound in urine is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and reliable method for this purpose. The following protocol outlines a typical workflow.

Experimental Protocol: GC-MS Quantification of this compound in Urine

This protocol is based on established methods for the analysis of alkoxyacetic acids in urine.[11][12][13]

Materials and Reagents:

-

Urine sample

-

Internal standard (e.g., a deuterated analog)

-

Ethyl acetate

-

Methylene chloride

-

Esterification agent (e.g., ethanol with an acid catalyst)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP-1)

Step-by-Step Procedure:

-

Sample Preparation:

-

Thaw the urine sample and centrifuge to remove any precipitate.

-

Spike a known volume of the supernatant with an internal standard.

-

-

Liquid-Liquid Extraction (LLE):

-

Add ethyl acetate to the urine sample and vortex thoroughly to extract the analyte.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Repeat the extraction for a second time and combine the organic extracts.

-

-

Derivatization (Esterification):

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Add an esterification agent (e.g., acidified ethanol) to the residue and heat to convert the carboxylic acid to its ethyl ester. This step is crucial as it increases the volatility of the analyte for GC analysis.

-

-

Second Extraction:

-

After cooling, add methylene chloride and water to the reaction mixture.

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic (lower) layer containing the derivatized analyte to a new tube.

-

-

Final Preparation and GC-MS Analysis:

-

Dry the organic extract with anhydrous sodium sulfate.

-

Concentrate the final extract to a small volume.

-

Inject an aliquot into the GC-MS system for analysis.

-

Diagram of the Analytical Workflow for this compound in Urine

Caption: General workflow for the quantification of this compound in urine.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should always be consulted before handling. The following is a summary of key safety information.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, and eye/face protection.[14]

-

Wash skin thoroughly after handling.[14]

-

Use only outdoors or in a well-ventilated area.[14]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[14]

-

If on skin: Wash with plenty of water.[14]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

Storage:

Conclusion

This compound is a molecule with a well-defined and critical role as a biomarker for exposure to 2-(2-ethoxyethoxy)ethanol. Understanding its chemical properties, metabolic formation, and the analytical methods for its detection is paramount for researchers in toxicology, environmental health, and drug development. This guide has provided a comprehensive overview of these aspects, grounded in established scientific literature and methodologies, to support further research and application of this important compound.

References

-

B'Hymer, C., Brown, K. K., Butler, M. A., & Cheever, K. L. (2003). Procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine samples. Journal of Chromatography B, 795(1), 145-150. [Link]

-

B'Hymer, C., & Cheever, K. L. (2004). Urinary (2-methoxyethoxy) acetic acid: an effective gas chromatographic test method for quantification. Journal of chromatographic science, 42(4), 216-221. [Link]

-

Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid in Modern Synthesis. [Link]

-

B'Hymer, C., Butler, M. A., & Cheever, K. L. (2005). A Comparison and Evaluation of Analysis Procedures for the Quantification of (2-Methoxyethoxy)acetic Acid in Urine. Journal of chromatographic science, 43(8), 422-427. [Link]

-

Jiaxing Jlight Chemicals Co., Ltd. This compound. [Link]

- CN113896656A - Preparation method of 2- (2- (2-aminoethoxy) ethoxy)

-

Patsnap. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. [Link]

-

Pharmaffiliates. CAS No : 7743-94-4 | Chemical Name : Ethoxyethoxy acetic acid-2. [Link]

- Google Patents. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.

-

PubChem. 2-(2-Ethoxyethoxy)ethanol;2-(2-hydroxyethoxy)ethanol. [Link]

-

AccessPharmacy. Ethanol Metabolism | Integrative Medical Biochemistry Examination and Board Review. [Link]

-

PubMed. Molecular mechanisms of ethanol biotransformation: enzymes of oxidative and nonoxidative metabolic pathways in human. [Link]

- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

PubMed. Enzymology of Ethanol and Acetaldehyde Metabolism in Mammals. [Link]

-

Scirp.org. Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity, role of alcohol and aldehyde dehydrogenases. [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Buy Online CAS Number 7743-94-4 - TRC - 2-(2-ethoxyethoxy)acetic acid | LGC Standards [lgcstandards.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Enzymology of ethanol and acetaldehyde metabolism in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ghanayem, B.I., Burka, L.T. and Matthews, H.B. (1987) Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity, role of alcohol and aldehyde dehydrogenases. The Journal of Pharmacology and Experimental Therapeutics, 242(1), 222-231. - References - Scientific Research Publishing [scirp.org]

- 9. nbinno.com [nbinno.com]

- 10. 2-[2-(2-甲氧基乙氧基)乙氧基]乙酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 11. Procedure for the Quantification of the Biomarker (2-Methoxyethoxy)acetic Acid in Human Urine Samples [stacks.cdc.gov]

- 12. Procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

(2-Ethoxyethoxy)acetic Acid: A Comprehensive Technical Guide on its Role as a Key Metabolite of Diethylene Glycol Monoethyl Ether (DEGEE)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of (2-Ethoxyethoxy)acetic acid (EEAA) as the principal metabolite of Diethylene Glycol Monoethyl Ether (DEGEE). This document explores the metabolic pathways, analytical methodologies for detection and quantification, toxicokinetics, and the toxicological implications of EEAA formation. This guide is intended to serve as a critical resource for researchers and professionals in toxicology, drug development, and occupational health.

Introduction: The Significance of DEGEE and its Metabolite, EEAA

Diethylene glycol monoethyl ether (DEGEE), a widely used industrial solvent found in paints, inks, and cleaning agents, undergoes metabolic transformation in the body leading to the formation of this compound (EEAA).[1][2] The presence and concentration of EEAA in biological fluids, primarily urine, serve as a reliable biomarker for assessing exposure to DEGEE.[1] Understanding the biotransformation of DEGEE to EEAA is paramount for evaluating potential health risks associated with DEGEE exposure, as the toxicity of many glycol ethers is often attributed to their acidic metabolites.[3]

The Metabolic Pathway: From DEGEE to this compound

The biotransformation of DEGEE to EEAA is a two-step enzymatic process primarily occurring in the liver. This pathway is analogous to the metabolism of ethanol and other primary alcohols.

The initial and rate-limiting step is the oxidation of the terminal alcohol group of DEGEE to an intermediate aldehyde, (2-Ethoxyethoxy)acetaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH) isozymes.[1][4][5] Subsequently, the highly reactive aldehyde intermediate is rapidly oxidized to the more stable carboxylic acid, this compound (EEAA), by aldehyde dehydrogenase (ALDH) isozymes.[1][4][5] While multiple isoforms of ADH and ALDH exist, the specific isozymes with the highest affinity for DEGEE and its aldehyde metabolite have not been definitively elucidated but are presumed to be the same enzymes involved in ethanol metabolism.[1][6]

A minor metabolic pathway may also exist where DEGEE is metabolized to 2-ethoxyacetic acid.[2] The primary route of elimination for these acidic metabolites is through urinary excretion, with a significant portion being conjugated with glucuronic acid.[2]

Caption: Metabolic conversion of DEGEE to its primary metabolite, EEAA.

Analytical Methodologies for EEAA Quantification

Accurate quantification of EEAA in biological matrices, particularly urine, is crucial for biomonitoring of DEGEE exposure. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Detailed Protocol: GC-MS Analysis of EEAA in Urine

This protocol outlines a robust method for the quantification of EEAA in urine, adapted from established procedures for similar alkoxyacetic acids.[7][8]

I. Sample Preparation:

-

Internal Standard Spiking: To a 1 mL urine sample, add a known concentration of an appropriate internal standard, such as a deuterated analog of a related alkoxyacetic acid (e.g., d4-ethoxyacetic acid), to correct for extraction and derivatization variability.

-

Acidification: Acidify the urine sample to a pH of approximately 1 by adding a small volume of concentrated hydrochloric acid. This step protonates the carboxylic acid group of EEAA, making it more amenable to organic solvent extraction.

-

Liquid-Liquid Extraction (LLE): Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent, such as ethyl acetate. Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of EEAA into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

-

Collection and Evaporation: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process two more times, pooling the organic extracts. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

II. Derivatization:

To enhance the volatility and thermal stability of EEAA for GC analysis, a derivatization step is necessary. Silylation is a common and effective method.

-

Reagent Addition: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

-

Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

-

Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

III. GC-MS Analysis:

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Separation:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized EEAA.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of 60°C, held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/minute, and a final hold for 5 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sources

- 1. Activity of alcohol dehydrogenase isoenzymes and aldehyde dehydrogenase in sera of patients with hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of ethylene glycol ether reproductive and developmental toxicity and evidence for adverse effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Alcohol dehydrogenase (ADH) isoenzymes and aldehyde dehydrogenase (ALDH) activity in the sera of patients with liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Toxicological Profile of (2-Ethoxyethoxy)acetic Acid

Executive Summary

(2-Ethoxyethoxy)acetic acid (EEAA) is not a compound of primary industrial use but is of significant toxicological interest as the principal bioactive metabolite of the widely used glycol ethers, 2-ethoxyethanol (EGEE) and 2-ethoxyethyl acetate (EGEEA). The toxicological effects observed following exposure to these parent compounds are almost entirely attributable to their metabolic conversion to EEAA. This guide provides a comprehensive analysis of the toxicological profile of EEAA, synthesizing data from studies on its precursor molecules. The primary toxicities associated with EEAA are reproductive, developmental, and hematological. It induces testicular atrophy and is a potent teratogen in multiple species. Furthermore, it targets the hematopoietic system, leading to effects such as anemia. This document delineates the toxicokinetics, mechanisms of action, specific organ toxicities, and the methodologies used to ascertain these effects, providing a critical resource for risk assessment and drug development professionals.

Toxicokinetics and Metabolism: The Genesis of a Toxicant

The toxicity of this compound is intrinsically linked to the metabolism of its parent compounds. EGEE and EGEEA are rapidly absorbed via inhalation, dermal contact, and ingestion.[1][2] Once systemic, EGEEA is quickly hydrolyzed by esterases to EGEE.[3][4][5] The critical activation step for both molecules is the oxidation of EGEE by alcohol dehydrogenases in the liver to form an intermediate, 2-ethoxyacetaldehyde, which is then rapidly oxidized to this compound.[5] This metabolic conversion is the toxification pathway, as EEAA is the ultimate reproductive and developmental toxicant.[3][4][6]

Ethanol can inhibit the degradation of 2-ethoxyethanol, demonstrating competition for the same metabolic enzymes.[3] EEAA is primarily eliminated from the body in the urine.[3][6] The elimination half-life of EEAA in humans occupationally exposed to EGEE is estimated to be between 50 and 60 hours, indicating a potential for accumulation during a working week.[3] In controlled volunteer studies with shorter exposure, the half-life was observed to be 21-24 hours.[3]

Caption: Metabolic activation of EGEE and EGEEA to the toxic metabolite EEAA.

Mechanism of Toxicity

While the precise molecular mechanism of EEAA toxicity is not fully elucidated, it is understood to be the causative agent for the adverse effects seen from its parent compounds.[3][4] The toxicity is hypothesized to stem from interference with essential metabolic pathways, a characteristic shared with other short-chain alkoxy acetic acids like methoxyacetic acid (MAA), the toxic metabolite of ethylene glycol monomethyl ether (EGME).[7] MAA is known to disrupt cellular processes by being activated to methoxyacetyl-CoA, which can then interfere with the Krebs cycle and fatty acid biosynthesis.[7] It is plausible that EEAA acts via a similar mechanism, leading to cellular dysfunction and death, particularly in rapidly dividing cells such as those found in the testes and developing embryo.

Core Toxicological Profile

The toxicological profile of EEAA is characterized by significant effects on the reproductive, developmental, and hematopoietic systems.

Reproductive and Developmental Toxicity

This is the most critical and well-documented aspect of EEAA's toxicity. The parent compounds, EGEE and EGEEA, are classified as Reproductive Category 2 substances, signifying they may impair fertility and cause harm to the unborn child.[3]

Male Reproductive Toxicity: Exposure to EGEE/EGEEA leads to testicular damage in multiple animal species, including rats and rabbits.[3][4] The primary effects are degeneration of the seminiferous tubules and germ cell apoptosis, with pachytene spermatocytes being particularly sensitive.[4] These effects result in reduced testis weight and can impair fertility.[3][4] Epidemiological studies of workers occupationally exposed to EGEE have also revealed an association with adverse effects on sperm parameters.[3]

Developmental Toxicity: EEAA is a potent teratogen. Inhalation studies in rats and rabbits exposed to EGEE or EGEEA during gestation demonstrated significant developmental effects.[3]

-

Rabbits: Exposure to 175 ppm EGEE caused skeletal variations.[3] At 400 ppm EGEEA, evidence of teratogenicity, including vertebral malformations, was observed.[3]

-

Rats: Exposure to 250 ppm EGEE resulted in fetotoxicity.[3]

Effects include embryo death, reduced fetal weight, and structural malformations.[4] No-Observed-Adverse-Effect Levels (NOAELs) for developmental toxicity have been established, which are crucial for setting regulatory limits.[3][4]

Hematotoxicity

The hematopoietic system is another primary target. In oral and inhalation studies across various species, EGEE toxicity targets hematopoietic and lymphatic organs.[3] Effects on the blood, including lesions of blood cells and anemia, have been observed.[1][2] High-level exposure can also lead to kidney impairment secondary to these effects.[1][2] Mild anemia was also reported in individuals with occupational exposure to EGEE, which resolved after exposure ceased.[5]

Repeated Dose Organ Toxicity

Subchronic and chronic exposure studies have identified several target organs. In addition to the testes and hematopoietic system, the kidney and liver are also affected.[3] Acute oral toxicity studies reported kidney damage, including tubular degeneration.[5]

Table 1: Summary of No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs) for Key Toxicities of Parent Compounds

| Species | Exposure Route | Duration | Endpoint | NOAEL | LOAEL | Reference |

| Rabbit | Inhalation | Gestation Days 6-18 | Developmental Toxicity (EGEE) | 100 ppm | - | [3] |

| Rabbit | Inhalation | Gestation Days 6-18 | Developmental Toxicity (EGEEA) | 25 ppm | 100 ppm | [3] |

| Rat | Inhalation | Gestation Days 6-15 | Developmental Toxicity (EGEE) | 50 ppm | 250 ppm | [3] |

| Rat (Male) | Oral (drinking water) | 13 Weeks | Systemic/Testicular Toxicity (EGEE) | 109 mg/kg/day | - | [3] |

| Rat (Female) | Oral (drinking water) | 13 Weeks | Systemic Toxicity (EGEE) | - | 122 mg/kg/day | [3] |

Genotoxicity

The genotoxic potential of the parent compound EGEE has been evaluated in various assays.

-

Mutagenicity: EGEE was not mutagenic in bacterial reverse mutation assays (Ames test) with Salmonella typhimurium or in Escherichia coli.[3]

-

Clastogenicity: In mammalian cells, the results are mixed. EGEE induced a slight positive effect in the mouse lymphoma test.[3] In Chinese Hamster Ovary (CHO) cells, it caused a concentration-dependent increase in sister chromatid exchanges and chromosome aberrations without metabolic activation.[3][5]

This profile suggests that while EGEE (and by extension, EEAA) is not a point mutagen, it may possess clastogenic activity, meaning it can cause structural damage to chromosomes.

Caption: Logical flow and summary of genotoxicity findings for parent compounds.

Carcinogenicity

There are no valid long-term carcinogenicity bioassays available for EGEE, EGEEA, or EEAA.[3] Therefore, the carcinogenic potential of this compound remains undetermined.

Methodologies for Toxicological Assessment

The evaluation of reproductive and developmental toxicity is paramount for compounds like EEAA. The protocols follow standardized guidelines to ensure reproducibility and regulatory acceptance.

Experimental Protocol: Developmental Toxicity Study (Rabbit, Inhalation)

This protocol is based on the principles of OECD Test Guideline 414 for prenatal developmental toxicity studies.

Objective: To determine the potential of a test substance (e.g., 2-ethoxyethyl acetate) to induce embryotoxicity, fetotoxicity, and teratogenicity following inhalation exposure during pregnancy.

Methodology:

-

Animal Model: Time-mated pregnant New Zealand White rabbits (approx. 20 per group).

-

Acclimatization: Animals are acclimatized for at least 5 days prior to the start of the study.

-

Dose Groups: A minimum of three test groups and one control group (clean air). Dose levels are selected based on preliminary range-finding studies to identify a high dose that induces some maternal toxicity but not mortality, and lower, non-toxic doses. For EGEEA, concentrations such as 25, 100, and 400 ppm were used.[3]

-

Exposure Period: Animals are exposed via whole-body inhalation for 6 hours/day from gestation day 6 through 18. This period covers the critical window of organogenesis.

-

Maternal Observations:

-

Mortality and clinical signs are checked twice daily.

-

Body weight and food consumption are recorded at regular intervals throughout gestation.

-

-

Termination: On gestation day 29 (one day prior to expected parturition), dams are humanely euthanized.

-

Maternal Examination:

-

A gross necropsy is performed on all dams.

-

The uterus is removed and weighed. The number of corpora lutea, implantation sites, resorptions (early and late), and live/dead fetuses are recorded.

-

-

Fetal Examination:

-

Each fetus is weighed and examined for external malformations.

-

Sex is determined.

-

Approximately half of the fetuses from each litter are examined for visceral abnormalities (e.g., using the Staples or Wilson sectioning method).

-

The remaining fetuses are processed (e.g., with Alizarin Red S and Alcian Blue stains) for detailed skeletal examination to identify malformations and variations.

-

-

Data Analysis: Statistical analysis is performed to compare treated groups to the control group for maternal and fetal parameters.

Experimental Protocol: In Vitro Chromosomal Aberration Test

This protocol is based on the principles of OECD Test Guideline 473.

Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

-

Cell Lines: Use of an appropriate cell line, such as Chinese Hamster Ovary (CHO), is common.[3]

-

Culture and Treatment:

-

Cells are grown in appropriate culture medium and incubated at 37°C.

-

Exponentially growing cells are treated with the test substance at a minimum of three analyzable concentrations.

-

Parallel cultures are treated with a negative (solvent) control and a positive control (a known clastogen).

-

Treatment is conducted both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.

-

-

Exposure Duration:

-

Short-term (3-6 hours): Cells are treated for 3-6 hours, washed, and then incubated in fresh medium.

-

Continuous (approx. 1.5 cell cycles): Cells are treated for the entire period leading up to harvest.

-

-

Cell Harvest:

-

At a predetermined time after treatment, a metaphase-arresting agent (e.g., colcemid) is added.

-

Cells are harvested, treated with a hypotonic solution, and fixed.

-

-

Slide Preparation and Analysis:

-

Fixed cells are dropped onto microscope slides and stained (e.g., with Giemsa).

-

At least 200 well-spread metaphases per concentration are scored for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, deletions, and exchanges) under a microscope.

-

-

Data Evaluation: The frequency of aberrant cells is calculated for each concentration. A substance is considered positive if it produces a concentration-related increase in the number of cells with structural aberrations compared to the negative control.

Conclusion

The toxicological profile of this compound is defined by its role as the active metabolite of 2-ethoxyethanol and 2-ethoxyethyl acetate. It is a potent reproductive and developmental toxicant, causing testicular damage and teratogenic effects in animal models, with corroborating evidence of reproductive harm in occupationally exposed humans. Furthermore, it exhibits significant hematotoxicity and can affect the liver and kidneys upon repeated exposure. While not a point mutagen, it displays clastogenic potential in vitro. The lack of carcinogenicity data represents a significant data gap. The comprehensive body of evidence firmly establishes EEAA as a substance of high concern, and its toxicological profile serves as the basis for the stringent regulatory controls placed upon its parent glycol ether compounds.

References

-

DEWET (2008). Scientific Opinion of the Panel on contaminants in the food chain on a request from the European Commission on 2-Ethoxyethanol and 2-Ethoxyethyl acetate in food. The EFSA Journal, 747, 1-61. [Link]

-

Guest, D., Hamilton, M. L., Deisinger, P. J., & DiVincenzo, G. D. (1984). Metabolism and excretion of 2-ethoxyethanol in the adult male rat. Environmental Health Perspectives, 57, 17-21. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (2015). Human health tier II assessment for Acetic acid, methoxy-. Australian Government Department of Health. [Link]

-

Office of Environmental Health Hazard Assessment (2007). Proposition 65 Maximum Allowable Dose Levels for Reproductive Toxicity for Ethylene Glycol Monoethyl Ether and Ethylene Glycol Monoethyl Ether Acetate. OEHHA. [Link]

-

PubChem (n.d.). 2-(2-Ethoxyethoxy)ethyl acetate. National Center for Biotechnology Information. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (2013). Human health tier II assessment for Ethanol, 2-(2-butoxyethoxy)-. Australian Government Department of Health. [Link]

-

International Labour Organization (n.d.). International Chemical Safety Cards (ICSC) 0364 - 2-ETHOXYETHYL ACETATE. ILO. [Link]

-

IPCS INCHEM (n.d.). 2-ETHOXYETHYL ACETATE. International Programme on Chemical Safety. [Link]

-

Anonymous (1997). Reproductive toxicology. Ethoxyacetic acid. Environmental Health Perspectives, 105 Suppl 1, 211-212. [Link]

-

Johnson Jr, W., & Cosmetic Ingredient Review Expert panel (2002). Final report on the safety assessment of ethoxyethanol and ethoxyethanol acetate. International Journal of Toxicology, 21 Suppl 1, 9-62. [Link]

Sources

- 1. ICSC 0364 - 2-ETHOXYETHYL ACETATE [chemicalsafety.ilo.org]

- 2. 2-ETHOXYETHYL ACETATE [training.itcilo.org]

- 3. ec.europa.eu [ec.europa.eu]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Final report on the safety assessment of ethoxyethanol and ethoxyethanol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and excretion of 2-ethoxyethanol in the adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

(2-Ethoxyethoxy)acetic acid solubility and stability data

An In-depth Technical Guide to (2-Ethoxyethoxy)acetic Acid: Solubility and Stability for Researchers and Drug Development Professionals

Introduction

This compound, a carboxylic acid and ether, is a compound of significant interest in toxicology and environmental health studies. Its structure, featuring a terminal carboxylic acid group on a diethylene glycol monoethyl ether backbone, gives it unique physicochemical properties. It is primarily recognized as a major metabolite of the industrially prevalent solvent 2-(2-ethoxyethoxy)ethanol (DEGEE)[1]. The detection of this compound in biological matrices serves as a critical biomarker for assessing human exposure to this glycol ether[1][2].

For scientists in drug development and research, understanding the solubility and stability of this molecule is paramount for its accurate quantification in bioassays, for handling and storage, and for predicting its environmental fate. This guide provides a comprehensive technical overview of its solubility profile, stability characteristics, and the experimental protocols required to assess these properties.

Physicochemical Properties

A foundational understanding of this compound begins with its basic physicochemical properties. These characteristics govern its behavior in various matrices and experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₄ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 7743-94-4 | [1] |

| Appearance | Likely a liquid at room temperature | Inferred from similar structures |

| Structural Features | Terminal carboxylic acid, two ether linkages, terminal ethyl group | [1] |

Solubility Profile

The solubility of this compound is dictated by its amphiphilic nature. The molecule possesses both hydrophilic regions (the carboxylic acid and ether oxygens) and a lipophilic region (the ethyl group), rendering it soluble in water and a range of organic solvents[1].

Structural Basis for Solubility

The ether linkages and the carboxylic acid group can form hydrogen bonds with protic solvents like water, contributing to its aqueous solubility. The ethyl group and the ethylene backbone provide sufficient nonpolar character to allow for miscibility with various organic solvents. This dual solubility is a key consideration in designing extraction and analytical methods.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility based on the functional groups present in this compound. This classification is crucial for designing separation and purification schemes.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | Polar carboxylic acid and ether groups form hydrogen bonds with water[1]. |

| 5% NaOH (aq) | Soluble | The acidic carboxylic acid group reacts with the strong base to form a highly soluble sodium carboxylate salt[3][4]. |

| 5% NaHCO₃ (aq) | Soluble | As a carboxylic acid, it is generally strong enough to react with the weak base sodium bicarbonate to form a soluble salt[3][5]. |

| 5% HCl (aq) | Soluble | While it is an acid, its polarity and ability to hydrogen bond should allow solubility in aqueous acid. No salt formation occurs. |

| Diethyl Ether | Soluble | The organic character of the molecule allows for solubility in moderately polar organic solvents[3]. |

| Ethanol | Soluble | Miscible due to hydrogen bonding and similar polarity. |

Stability Profile

The stability of this compound is a critical parameter for ensuring the integrity of analytical standards and the interpretation of toxicological data. The primary points of chemical instability are the ether and carboxylic acid functionalities.

Factors Influencing Stability

-

pH: As a carboxylic acid, it is susceptible to reactions under strongly acidic or basic conditions. While stable in neutral and mildly acidic aqueous solutions, strong bases will deprotonate it, and extreme pH can catalyze other reactions[6].

-

Temperature: Elevated temperatures can accelerate degradation. While specific data is limited, related ether-containing compounds can undergo thermal decomposition[6][7].

-

Oxidizing Agents: The ether linkages can be susceptible to oxidation, potentially forming peroxides, especially upon prolonged storage or exposure to strong oxidants[7][8][9]. It is advisable to check for peroxides prior to distillation or concentration[8].

-

Light: While specific photostability data is not widely available, it is prudent to protect solutions from light to prevent potential photodegradation, a known risk for some organic acids[6].

Storage Recommendations

To maintain long-term integrity, this compound and its solutions should be stored in tightly sealed, opaque containers in a cool, dry place. For high-purity standards, storage at -20°C is recommended to minimize degradation[6].

Experimental Protocols

The following protocols provide robust, self-validating methodologies for determining the solubility and stability of this compound.

Protocol: Qualitative Solubility Determination

This protocol systematically classifies the compound based on its solubility in a series of aqueous and organic solvents, providing insight into its functional groups.

Methodology:

-

Preparation: Label five clean test tubes for each solvent: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and Diethyl Ether.

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in portions.

-

Mixing: After each addition, shake the tube vigorously for 10-20 seconds[3][4].

-

Observation: Observe whether the compound dissolves completely. If a sample dissolves in water, test the resulting solution with litmus or pH paper to confirm its acidic nature[5][10].

-

Confirmation for Basic Solvents: For the tube containing 5% NaOH where the acid dissolved, slowly add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate or separate phase confirms that the initial dissolution was due to an acid-base reaction forming a salt[4].

-

Data Interpretation: Use the solubility pattern to confirm the presence of an acidic functional group.

Caption: Qualitative analysis workflow for functional group identification.

Protocol: Forced Degradation (Stress Testing) Study

This protocol uses exaggerated conditions to rapidly assess the stability profile and identify potential degradation pathways, in line with pharmaceutical stability testing guidelines[11][12][13].

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Dispense the stock solution into five separate, clearly labeled amber vials to protect from light. One vial will be the control.

-

Stress Conditions:

-

Control: Store one vial at the recommended storage condition (-20°C or 2-8°C), protected from light.

-

Acid Hydrolysis: Add 0.1 M HCl to one vial.

-

Base Hydrolysis: Add 0.1 M NaOH to one vial.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to one vial[6].

-

Thermal Degradation: Place one vial in an oven at a controlled elevated temperature (e.g., 60°C).

-

-

Incubation and Sampling: Store the stressed samples for a defined period (e.g., 24-48 hours), withdrawing aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours)[6]. Immediately neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples (including the t=0 and control samples) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of degradation for each condition.

Caption: Key environmental factors influencing the stability of the compound.

Chemical Incompatibility

Based on its functional groups, this compound is incompatible with the following:

-

Strong Oxidizing Agents: Can react with the ether linkages, potentially leading to cleavage or peroxide formation[7][8].

-

Strong Bases: Will cause a vigorous acid-base reaction. While this is used for solubility, uncontrolled mixing can be hazardous[8].

-

Strong Acids: May catalyze decomposition or other side reactions at elevated temperatures[7][8].

-

Acid Chlorides and Anhydrides: Can react with the carboxylic acid group and are generally incompatible with acids[7].

Conclusion

This compound is an amphiphilic molecule with good solubility in both aqueous and organic media, a property derived from its ether and carboxylic acid moieties. Its stability is primarily influenced by pH, temperature, and the presence of oxidizing agents. The protocols detailed in this guide provide a framework for researchers to confidently assess these properties, ensuring data integrity and safe handling in laboratory settings. A thorough understanding of its solubility and stability is essential for its use as a biomarker and for any application in drug development and chemical research.

References

-

The International Pharmaceutical Excipients Council. (n.d.). Excipient Stability Guide. GMP Navigator. [Link]

-

International Labour Organization. (n.d.). ICSC 0364 - 2-ETHOXYETHYL ACETATE. International Chemical Safety Cards (ICSCs). [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Wikipedia. (2023, October 28). 2-Ethoxyethyl acetate. [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Liebich, H. M., & Wöll, J. (1977). This compound: an unusual compound found in the gas chromatographic analysis of urinary organic acids. Clinica Chimica Acta, 77(3), 397-405. [Link]

Sources

- 1. This compound | 7743-94-4 | Benchchem [benchchem.com]

- 2. This compound: an unusual compound found in the gas chromatographic analysis of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. bellevuecollege.edu [bellevuecollege.edu]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 0364 - 2-ETHOXYETHYL ACETATE [chemicalsafety.ilo.org]

- 9. 2-Ethoxyethyl acetate - Wikipedia [en.wikipedia.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. gmp-navigator.com [gmp-navigator.com]

- 12. www3.paho.org [www3.paho.org]

- 13. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Discovery and Analysis of (2-Ethoxyethoxy)acetic Acid in Biological Samples

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the detection and quantification of (2-Ethoxyethoxy)acetic acid in biological matrices. It delves into the biological significance of this compound, detailed analytical methodologies, and the rigorous validation required to ensure data integrity.

Introduction: The Significance of this compound

This compound (EEAA) is a metabolite of 2-(2-ethoxyethoxy)ethanol, a compound used in a variety of industrial and consumer products.[1][2] The presence and concentration of EEAA in biological samples, such as urine and plasma, can serve as a biomarker of exposure to its parent compound. Understanding the levels of EEAA is crucial due to the toxicological profiles of related glycol ethers, which have been associated with reproductive and developmental toxicity.[3][4] The primary metabolic pathway involves the oxidation of 2-(2-ethoxyethoxy)ethanol to EEAA, which is then excreted. This guide will equip researchers with the necessary knowledge and protocols to accurately measure this important biomarker.

Metabolic Pathway of 2-(2-Ethoxyethoxy)ethanol to this compound

Caption: Metabolic conversion of 2-(2-ethoxyethoxy)ethanol to this compound.

Analytical Methodologies for EEAA Quantification

The choice of analytical technique for EEAA quantification depends on the required sensitivity, selectivity, and the available instrumentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like EEAA, a derivatization step is necessary to increase their volatility.

A multi-step process is required to isolate and prepare EEAA from biological matrices for GC-MS analysis. The following protocol is adapted from established methods for similar alkoxyacetic acids.[3][4][5]

Protocol: Liquid-Liquid Extraction (LLE) and Derivatization

-

Sample Collection: Collect urine or plasma samples and store them at -20°C or below until analysis.

-

Internal Standard Spiking: Thaw the samples and spike with an appropriate internal standard (e.g., a deuterated analog of a related organic acid) to correct for extraction variability.

-

Acidification: Acidify the sample to a pH of approximately 1-2 with a suitable acid (e.g., HCl) to protonate the carboxylic acid group of EEAA.

-

Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent, such as ethyl acetate. Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning of EEAA into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

-

Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization (Esterification): Reconstitute the dried extract in an esterification reagent (e.g., ethanol with an acid catalyst) and heat to convert EEAA into its more volatile ethyl ester derivative.

-

Final Extraction: After cooling, perform a final extraction of the derivatized analyte into a clean solvent like methylene chloride.

-

Concentration: Evaporate the final extract to a small volume (e.g., 100 µL) for GC-MS analysis.

The following table outlines typical GC-MS parameters for the analysis of derivatized EEAA.

| Parameter | Setting |

| GC Column | 50 m x 0.20 mm ID, HP-1 or similar |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial 50°C, ramp to 230°C |

| MS Ion Source | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Selected Ion Monitoring (SIM) |

For the ethyl ester of EEAA, characteristic ions would be monitored to ensure selective and sensitive detection. For the closely related (2-methoxyethoxy)acetic acid ethyl ester, a key ion is m/z 59.[3][5] Similar fragmentation patterns would be expected for the ethyl ester of EEAA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS, as derivatization is typically not required.

Sample preparation for LC-MS/MS aims to remove proteins and other interfering substances from the biological matrix.

Protocol: Protein Precipitation

-

Sample Collection: Collect urine or plasma samples and store them at -20°C or below.

-

Internal Standard Spiking: Thaw the samples and add an appropriate internal standard.

-

Precipitation: Add a cold organic solvent, such as acetonitrile (typically in a 3:1 ratio of solvent to sample), to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated and reconstituted in the initial mobile phase to enhance sensitivity and ensure compatibility with the LC system.

The following table provides typical LC-MS/MS parameters for the analysis of EEAA.

| Parameter | Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or acetic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A suitable gradient from low to high organic phase |

| MS Ion Source | Electrospray Ionization (ESI), negative mode |

| MS Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

In negative ion mode, the deprotonated molecule [M-H]⁻ of EEAA would be selected as the precursor ion. Collision-induced dissociation would then generate specific product ions for quantification and confirmation.

Analytical Workflow Comparison

Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.

Method Validation: Ensuring Data Integrity

A robust and reliable analytical method is essential for generating high-quality data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The principles outlined in the FDA's guidance on bioanalytical method validation should be followed.[6]

Key Validation Parameters

The following table summarizes the key parameters that must be assessed during method validation.[6][7][8][9]

| Parameter | Description | Acceptance Criteria (Typical) |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of agreement among individual measurements. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for a given time. | Analyte concentration should be within ±15% of the initial concentration. |

Data Interpretation and Reporting

Accurate interpretation and clear reporting of results are critical. The concentration of EEAA should be reported in appropriate units (e.g., µg/mL or ng/mL) and corrected for the volume of the biological fluid. When using urine samples, it is common practice to normalize the concentration to creatinine levels to account for variations in urine dilution.

Conclusion

The discovery and quantification of this compound in biological samples provide valuable insights into human exposure to its parent compound. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing the necessary sensitivity and selectivity for accurate measurement. Adherence to rigorous method validation protocols, as outlined by regulatory bodies like the FDA, is paramount to ensure the reliability and integrity of the generated data. This guide provides a solid foundation for researchers to develop and implement robust analytical methods for the study of this important biomarker.

References

-

B'Hymer, C., & Cheever, K. L. (2004). Development of a procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine. Journal of Chromatography B, 803(2), 361-367. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

European Bioanalysis Forum. (n.d.). Reflections on Biomarker Assay Validation. [Link]

-

Ismail, R., & Lee, C. Y. (2014). Exploring technical aspects of biomarker assays: verification, validation and pre-analytical variables. Clinical Biochemistry, 47(13-14), 1234-1246. [Link]

-

B'Hymer, C., Brown, K. K., Butler, M. A., & Cheever, K. L. (2003). Procedure for the Quantification of the Biomarker (2-Methoxyethoxy)acetic Acid in Human Urine Samples. CDC Stacks. [Link]

-

Pandey, R., & Rudrawar, S. (2017). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Journal of Bioanalysis & Biomedicine, 9(3). [Link]

-

Biomarker Assay Collaborative. (n.d.). Points to Consider Document: Scientific and Regulatory Considerations for the Analytical Validation of Assays Used in the Qualification of Biomarkers in Biological Matrices. [Link]

-

B'Hymer, C., & Cheever, K. L. (2003). Urinary (2-methoxyethoxy) acetic acid: an effective gas chromatographic test method for quantification. CDC Stacks. [Link]

-

B'Hymer, C., Butler, M., & Cheever, K. L. (2005). A Comparison and Evaluation of Analysis Procedures for the Quantification of (2-Methoxyethoxy)acetic Acid in Urine. CDC Stacks. [Link]

-

PubChem. (n.d.). This compound, TMS derivative. [Link]

-

B'Hymer, C. (2003). Urinary (2-Methoxyethoxy) Acetic Acid: An Effective Gas Chromatographic Test Method for Quantification. CDC Stacks. [Link]

-

NIST. (n.d.). Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-, acetate. [Link]

-

Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]

-

DrugBank. (n.d.). 2-(2-Butoxyethoxy)ethanol. [Link]

-

Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. [Link]

-

Wikipedia. (n.d.). 2-(2-Methoxyethoxy)ethanol. [Link]

-

chemeurope.com. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]

-

Al-Qahtani, S., et al. (2021). Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. Bioanalysis, 13(5), 373-386. [Link]

-

Shah, P. A., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). [Link]

-

Le, B. A., et al. (2018). Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. Rapid Communications in Mass Spectrometry, 32(7), 549-556. [Link]

-

Shah, P. A., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. Biomedical Chromatography, 31(2). [Link]

-

Dunphy, J. C., et al. (2001). Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(12), 1275-1283. [Link]

Sources

- 1. 2-(2-Ethoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 2. 2-(2-Ethoxyethoxy)ethanol [chemeurope.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. hhs.gov [hhs.gov]

- 7. e-b-f.eu [e-b-f.eu]

- 8. Exploring technical aspects of biomarker assays: verification, validation and pre-analytical variables - Methods for the evaluation of biomarkers in patients with kidney and liver diseases: multicentre research programme including ELUCIDATE RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

(2-Ethoxyethoxy)acetic acid environmental fate and degradation

An In-depth Technical Guide to the Environmental Fate and Degradation of (2-Ethoxyethoxy)acetic acid

Abstract